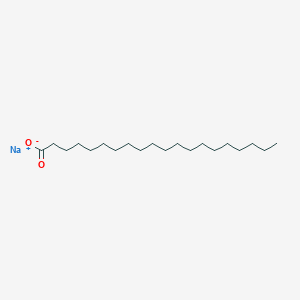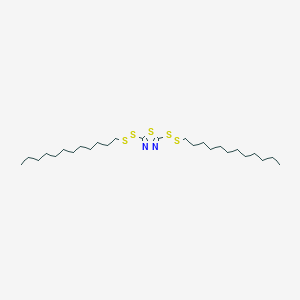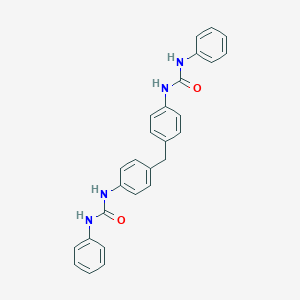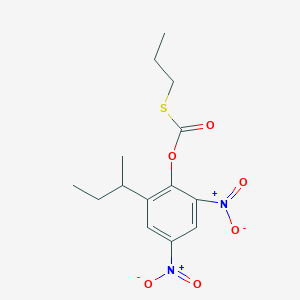
(2-Butan-2-yl-4,6-dinitrophenyl) propylsulfanylformate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Butan-2-yl-4,6-dinitrophenyl) propylsulfanylformate, commonly known as DNBSF, is a chemical compound that has been widely used in scientific research due to its ability to modify proteins. DNBSF is a sulfhydryl-reactive compound that can selectively modify cysteine residues in proteins. This modification can be used to study the structure, function, and regulation of proteins.
作用机制
DNBSF modifies proteins by reacting with cysteine residues. The reaction between DNBSF and cysteine residues results in the formation of a covalent bond between the two molecules. This modification can affect the function of the protein, as well as its interactions with other molecules.
生化和生理效应
DNBSF has been shown to have a variety of biochemical and physiological effects. It can affect the function of proteins, as well as their interactions with other molecules. DNBSF has also been shown to affect cellular processes, such as signal transduction and gene expression.
实验室实验的优点和局限性
One advantage of using DNBSF in lab experiments is its ability to selectively modify cysteine residues in proteins. This allows researchers to study the effects of protein modification on cellular processes. However, one limitation of using DNBSF is its potential toxicity. DNBSF can be toxic to cells at high concentrations, which can limit its use in certain experiments.
未来方向
There are several future directions for research on DNBSF. One area of research is the development of new methods for protein modification using DNBSF. Another area of research is the study of the effects of DNBSF modification on specific proteins and cellular processes. Additionally, research on the potential therapeutic applications of DNBSF is an area of interest.
合成方法
DNBSF can be synthesized by reacting 2,4-dinitrofluorobenzene with n-butyl mercaptan in the presence of a base. The resulting product is then reacted with propylsulfanylformic acid to yield DNBSF.
科学研究应用
DNBSF has been used in a wide range of scientific research applications. It has been used to study the structure and function of proteins, as well as their regulation and interactions with other molecules. DNBSF has also been used to study the effects of protein modification on cellular processes, such as signal transduction and gene expression.
属性
CAS 编号 |
14355-12-5 |
|---|---|
产品名称 |
(2-Butan-2-yl-4,6-dinitrophenyl) propylsulfanylformate |
分子式 |
C14H18N2O6S |
分子量 |
342.37 g/mol |
IUPAC 名称 |
(2-butan-2-yl-4,6-dinitrophenyl) propylsulfanylformate |
InChI |
InChI=1S/C14H18N2O6S/c1-4-6-23-14(17)22-13-11(9(3)5-2)7-10(15(18)19)8-12(13)16(20)21/h7-9H,4-6H2,1-3H3 |
InChI 键 |
MFALETYLLPRSRG-UHFFFAOYSA-N |
SMILES |
CCCSC(=O)OC1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(C)CC |
规范 SMILES |
CCCSC(=O)OC1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(C)CC |
同义词 |
Thiocarbonic acid O-(2-sec-butyl-4,6-dinitrophenyl)S-propyl ester |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



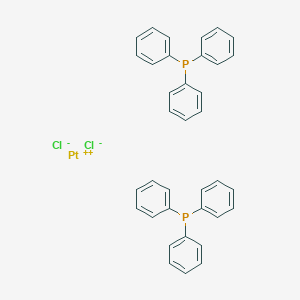
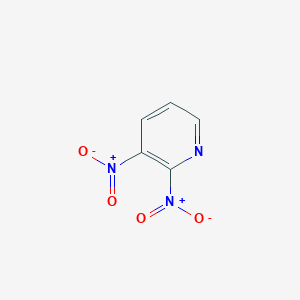
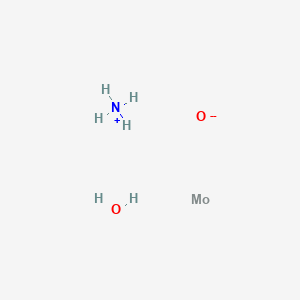
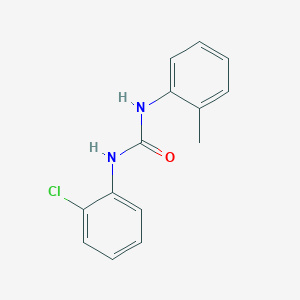
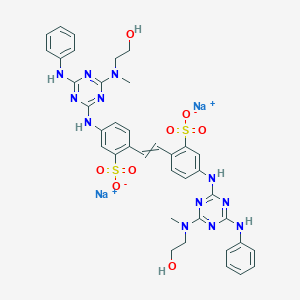
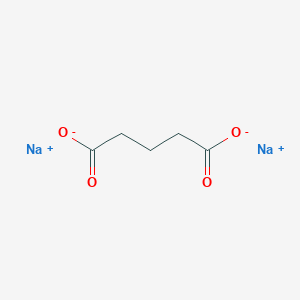
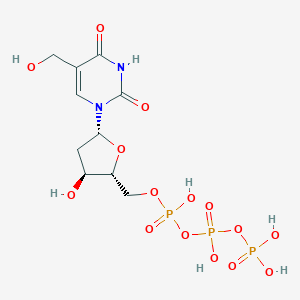
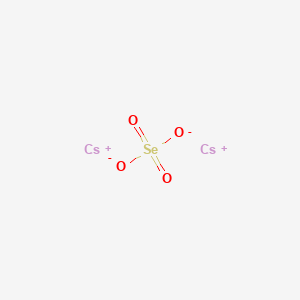
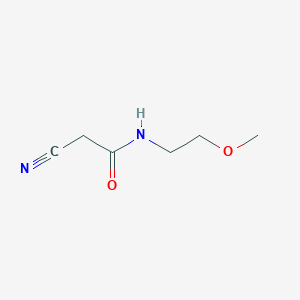
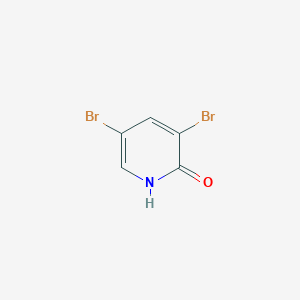
![(5Ar,5bR,7aS,11aS,11bR,13aS,13bR)-3-ethyl-5a,5b,8,8,11a,13b-hexamethyl-1,2,4,5,6,7,7a,9,10,11,11b,12,13,13a-tetradecahydrocyclopenta[a]chrysene](/img/structure/B76926.png)
